N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

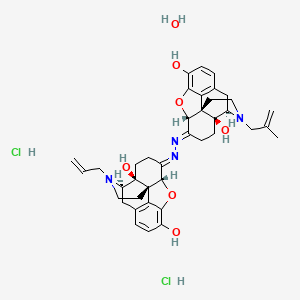

N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly est un peptide fluorogène utilisé comme substrat sélectif pour la métalloendopeptidase neutre (EC 3424Ce composé est remarquable pour son application dans les dosages biochimiques, en particulier ceux impliquant la mesure de l'activité enzymatique .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly implique l'assemblage par étapes de la chaîne peptidique en utilisant des techniques standard de synthèse peptidique en phase solide (SPPS). Le groupe dansyle est introduit à l'extrémité N-terminale du peptide, tandis que le groupe p-nitro est attaché au résidu de phénylalanine. Le produit final est généralement purifié par chromatographie liquide haute performance (HPLC) pour obtenir une pureté ≥95% .

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires à la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés et des systèmes de purification à grande échelle pour assurer un rendement et une pureté élevés. Le composé est stocké à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly subit principalement des réactions d'hydrolyse catalysées par la métalloendopeptidase neutre. Il peut également participer à des réactions de substitution impliquant les groupes dansyle et nitro dans des conditions spécifiques .

Réactifs et conditions courantes

Hydrolyse : Catalysée par la métalloendopeptidase neutre dans des tampons aqueux.

Substitution : Des réactifs tels que les nucléophiles peuvent réagir avec les groupes dansyle ou nitro dans des conditions contrôlées.

Produits majeurs

Le principal produit de l'hydrolyse est la coupure de la liaison peptidique, conduisant à des fragments peptidiques plus petits. Les réactions de substitution peuvent produire des peptides modifiés avec des groupes fonctionnels modifiés .

Applications de recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de ses propriétés de substrat fluorogène. Ses applications incluent :

Industrie : Utilisé dans le développement de kits de diagnostic et d'outils de recherche pour la mesure de l'activité enzymatique.

Mécanisme d'action

This compound exerce ses effets en servant de substrat à la métalloendopeptidase neutre. L'enzyme clive la liaison peptidique, libérant des produits fluorescents qui peuvent être mesurés pour déterminer l'activité enzymatique. Les cibles moléculaires comprennent le site actif de la néprilysine, où le peptide se lie et subit une hydrolyse .

Applications De Recherche Scientifique

N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly is widely used in scientific research due to its properties as a fluorogenic substrate. Its applications include:

Biochemistry: Used in assays to measure the activity of neutral metalloendopeptidase, providing insights into enzyme kinetics and inhibitor screening.

Chemistry: Employed in the synthesis of other peptides and as a model compound for studying peptide interactions.

Industry: Utilized in the development of diagnostic kits and research tools for enzyme activity measurement.

Mécanisme D'action

N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly exerts its effects by serving as a substrate for neutral metalloendopeptidase. The enzyme cleaves the peptide bond, releasing fluorescent products that can be measured to determine enzyme activity. The molecular targets include the active site of neprilysin, where the peptide binds and undergoes hydrolysis .

Comparaison Avec Des Composés Similaires

Composés similaires

N-Succinyl-Gly-Gly-Phe-p-nitroanilide : Un autre substrat fluorogène utilisé pour des dosages enzymatiques similaires.

Dansyl-D-Ala-Gly-Phe (pNO2)-Gly : Un composé étroitement apparenté avec des applications similaires dans la mesure de l'activité enzymatique.

Unicité

N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly est unique en raison de sa structure spécifique, qui lui permet d'être un substrat très sensible pour la métalloendopeptidase neutre. Sa combinaison des groupes dansyle et p-nitro fournit des propriétés de fluorescence distinctes, ce qui le rend précieux pour des dosages biochimiques précis .

Propriétés

IUPAC Name |

2-[[2-[[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoylamino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N6O9S/c1-17(32-44(42,43)24-9-5-6-20-21(24)7-4-8-23(20)33(2)3)27(38)29-15-25(35)31-22(28(39)30-16-26(36)37)14-18-10-12-19(13-11-18)34(40)41/h4-13,17,22,32H,14-16H2,1-3H3,(H,29,38)(H,30,39)(H,31,35)(H,36,37) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHGGGACSSHXPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N6O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)

![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)

![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)